2,6-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
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Overview
Description
The compound “2,6-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, indicating potential biological activity . The molecule also contains a piperazine ring, which is a common feature in many drugs and is known to influence biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromatic benzamide and methoxyphenyl groups, the piperazine ring, and the sulfonyl group . These groups could potentially engage in a variety of interactions in a biological context.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group in the benzamide moiety could participate in condensation or hydrolysis reactions. The sulfonyl group could potentially undergo substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide and sulfonyl groups could impact its solubility and stability .Scientific Research Applications
- Targeted Cancer Therapy : Researchers explore its potential as an anticancer agent due to its ability to inhibit specific cellular pathways or proteins involved in tumor growth .
- Neurological Disorders : Investigations focus on its role in modulating neurotransmitter receptors or enzymes implicated in neurodegenerative diseases .
- Anti-Inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Enzyme Inhibitors : Scientists study its interaction with enzymes, aiming to design inhibitors for specific targets. For instance, it could inhibit kinases or proteases involved in disease pathways .
- Protein-Protein Interactions : The compound’s structure may allow it to disrupt protein-protein interactions, which are crucial for cellular processes .
- Organic Semiconductors : Researchers investigate its electronic properties, such as charge mobility and energy levels, for potential use in organic electronic devices like solar cells or transistors .
- Plant Hormone Analogues : The compound’s structural similarity to plant hormones (e.g., indole-3-acetic acid) suggests it might influence plant growth, development, or stress responses .
- Fluorescent Probes : Its fluorinated moiety could serve as a fluorescent probe for detecting specific analytes or monitoring biological processes .
Medicinal Chemistry and Drug Development
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Electronics
Agrochemicals and Plant Growth Regulation
Analytical Chemistry and Sensors
Boron-Based Ligands and Coordination Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O4S.ClH/c1-29-15-5-7-16(8-6-15)30(27,28)25-13-11-24(12-14-25)10-9-23-20(26)19-17(21)3-2-4-18(19)22;/h2-8H,9-14H2,1H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWGFNQQWRSNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride |
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